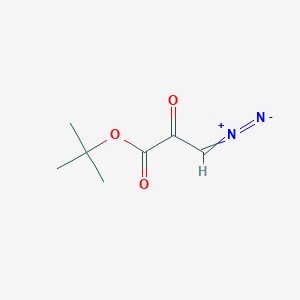

Tert-butyl 3-diazo-2-oxopropanoate

Description

Tert-butyl 3-diazo-2-oxopropanoate is a diazo-containing organic compound with the molecular formula C₈H₁₀N₂O₃ (approximate molecular weight: 182.18 g/mol). Its structure features a reactive diazo group (-N₂) at position 3, a ketone (oxo) group at position 2, and a sterically bulky tert-butyl ester moiety. This compound is primarily employed in organic synthesis as a carbene precursor, enabling cyclopropanation, C–H insertion, and other transition metal-catalyzed reactions. The tert-butyl group enhances stability by reducing hydrolysis susceptibility compared to smaller esters (e.g., methyl or ethyl analogs). However, the diazo group renders it light- and heat-sensitive, necessitating cautious handling under inert conditions.

Propriétés

IUPAC Name |

tert-butyl 3-diazo-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)5(10)4-9-8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHGTQUSBTHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 3-diazo-2-oxopropanoate can be synthesized through several methods. One common approach involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU. This reaction produces the diazo compound along with the corresponding tosylamide .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl 3-diazo-2-oxopropanoate often involves the use of large-scale diazo transfer reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-diazo-2-oxopropanoate undergoes various types of chemical reactions, including:

Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes.

Insertion Reactions: The compound can insert into C-H, N-H, and O-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.

Aziridine Formation: It can react with imines to form aziridines, which are three-membered nitrogen-containing rings.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl 3-diazo-2-oxopropanoate include Lewis acids, transition metal catalysts, and bases. The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition of the diazo compound .

Major Products Formed

The major products formed from reactions with tert-butyl 3-diazo-2-oxopropanoate include cyclopropanes, aziridines, and various insertion products. These products are valuable intermediates in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

Tert-butyl 3-diazo-2-oxopropanoate has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-butyl 3-diazo-2-oxopropanoate involves the generation of reactive intermediates, such as carbenes and nitrenes, through the loss of nitrogen gas. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and aziridine formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of tert-butyl 3-diazo-2-oxopropanoate are best contextualized by comparing it to structurally related compounds, including diazo esters, heterocyclic tert-butyl derivatives, and other carbene precursors. Below is a detailed analysis:

Structural and Functional Group Comparison

Stability and Reactivity

- Diazo Compounds: Tert-butyl 3-diazo-2-oxopropanoate and ethyl diazoacetate are thermally labile, decomposing to generate carbenes. The tert-butyl group slows reactivity compared to ethyl analogs, improving selectivity in cyclopropanation .

- Heterocyclic Esters : The azetidine and pyrrolidine derivatives exhibit greater stability due to their saturated rings and lack of reactive diazo groups. These are used in drug discovery and biological studies .

Physical Properties

- State : Diazo esters (tert-butyl and ethyl) are typically liquids or low-melting solids, whereas heterocyclic derivatives (e.g., azetidine) are oils or crystalline solids.

- Solubility : Tert-butyl esters are less polar than ethyl analogs, favoring organic solvents like dichloromethane or toluene.

Activité Biologique

Tert-butyl 3-diazo-2-oxopropanoate (CAS Number: 71901-63-8) is a diazo compound that has garnered attention for its potential biological activities, particularly in synthetic organic chemistry and medicinal applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its applications in various fields.

Chemical Structure and Properties

Tert-butyl 3-diazo-2-oxopropanoate is characterized by its diazo group, which contributes to its reactivity and potential biological effects. The molecular formula is , with a molecular weight of 172.18 g/mol. The presence of the tert-butyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis Methods

The synthesis of tert-butyl 3-diazo-2-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with a suitable diazotizing agent. Common methods include:

-

Diazotization Reaction :

- Reacting tert-butyl acetoacetate with sodium nitrite and hydrochloric acid to form the diazo compound.

- This method is favored for its simplicity and efficiency in producing high yields.

-

Cycloaddition Reactions :

- Tert-butyl 3-diazo-2-oxopropanoate can participate in cycloaddition reactions to form various heterocyclic compounds, which exhibit enhanced biological activities.

Biological Activity

The biological activity of tert-butyl 3-diazo-2-oxopropanoate is primarily attributed to its ability to generate reactive intermediates upon decomposition. These intermediates can interact with biological macromolecules, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that tert-butyl 3-diazo-2-oxopropanoate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Properties

Tert-butyl 3-diazo-2-oxopropanoate has also been investigated for its anticancer potential. In vitro studies indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM after 48 hours of treatment.

- Mechanism :

- The compound triggers oxidative stress, leading to DNA damage and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of tert-butyl 3-diazo-2-oxopropanoate against clinical isolates of bacteria. The results indicated that the compound could serve as a lead structure for developing novel antibiotics, particularly against resistant strains. -

Anticancer Research :

Another study focused on the anticancer properties of tert-butyl 3-diazo-2-oxopropanoate in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.